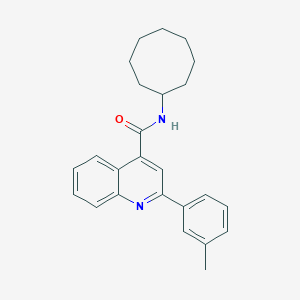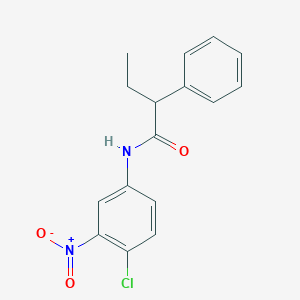methanone](/img/structure/B331151.png)
[2-(5-Chlorothiophen-2-yl)quinolin-4-yl](2-ethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-thienyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a thienyl group and a piperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further functionalization to introduce the quinoline and piperidino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as electrochemical hydrodechlorination can be employed to selectively introduce or remove chlorine atoms in the molecule . The use of advanced catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-thienyl)-4-quinolylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medicinally, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone involves its interaction with specific molecular targets. It may inhibit enzyme activities by binding to the active site or alter receptor functions by interacting with binding domains . The exact pathways depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their substituents.
Thienyl derivatives: Compounds such as thiophene and its derivatives have similar sulfur-containing rings.
Uniqueness
What sets 2-(5-Chloro-2-thienyl)-4-quinolylmethanone apart is its combination of a quinoline core with a thienyl group and a piperidino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21ClN2OS |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H21ClN2OS/c1-2-14-7-5-6-12-24(14)21(25)16-13-18(19-10-11-20(22)26-19)23-17-9-4-3-8-15(16)17/h3-4,8-11,13-14H,2,5-7,12H2,1H3 |
InChI Key |
TUMWASHMMHCVBN-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-bromophenyl)furan-2-yl]-3-(4-iodophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B331068.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B331070.png)
![4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B331072.png)
![ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B331074.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B331075.png)
![N-[2-(3-chlorophenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B331077.png)

![N-(1-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}ethyl)-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B331080.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B331085.png)
![Dimethyl 2-[(phenoxyacetyl)amino]terephthalate](/img/structure/B331086.png)
![Dimethyl 5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331089.png)

![Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331091.png)
![Methyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331092.png)
